6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-bromo-4-methylpyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired oxazine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Lacks the methyl group at the 8th position.
8-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Lacks the bromine atom at the 6th position.
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Contains an iodine atom instead of bromine at the 6th position.
Uniqueness
6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of both bromine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
CAS No. |
1303587-94-1 |
---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-6(9)11-8-7(5)12-3-2-10-8/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
QQZUZFFPEHJRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1OCCN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.